Cetohexazine

Übersicht

Beschreibung

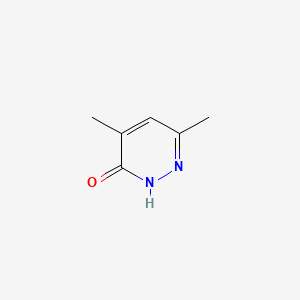

Cetohexazine is a pyridazone derivative known for its atypical antidepressant properties. It exhibits serotonergic and dopaminergic activities, making it a compound of interest in neuropharmacology . Its molecular formula is C₆H₈N₂O, and it has a molecular weight of 124.14 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Cetohexazin kann durch verschiedene chemische Wege synthetisiert werden. Ein übliches Verfahren beinhaltet die Cyclisierung geeigneter Hydrazinderivate mit Diketonen. Die Reaktion findet typischerweise unter sauren oder basischen Bedingungen statt, abhängig von den verwendeten Reagenzien. So kann beispielsweise die Reaktion von 4,6-Dimethyl-2,3-dihydropyridazin-3-on mit Hydrazinhydrat unter Rückflussbedingungen Cetohexazin ergeben .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Cetohexazin oft großtechnische Batch-Reaktoren, bei denen die Reaktionsbedingungen sorgfältig kontrolliert werden, um die Ausbeute und Reinheit zu optimieren. Der Prozess kann Schritte wie Kristallisation und Umkristallisation umfassen, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt.

Chemische Reaktionsanalyse

Arten von Reaktionen

Cetohexazin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verschiedene reduzierte Formen der Verbindung ergeben.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Die Bedingungen für Substitutionsreaktionen variieren, beinhalten aber oft Katalysatoren oder bestimmte Lösungsmittel, um die Reaktion zu erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann beispielsweise die Oxidation hydroxylierte Derivate ergeben, während die Reduktion verschiedene Aminderivate produzieren könnte.

Wissenschaftliche Forschungsanwendungen

Cetohexazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese anderer Pyridazon-Derivate verwendet.

Biologie: Studien haben seine Auswirkungen auf Neurotransmittersysteme, insbesondere Serotonin und Dopamin, untersucht.

Medizin: Seine Antidepressiva-Eigenschaften machen es zu einem Kandidaten für die Behandlung von Stimmungsstörungen.

Industrie: Es wird bei der Entwicklung von Arzneimitteln und als Forschungswerkzeug in der Neuropharmakologie eingesetzt.

Wirkmechanismus

Cetohexazin entfaltet seine Wirkung hauptsächlich durch seine Wechselwirkung mit serotonergen und dopaminergen Bahnen. Es wirkt als Modulator von Serotonin- und Dopaminrezeptoren, die für die Stimmungsregulation entscheidend sind. Indem es diese Neurotransmittersysteme beeinflusst, kann Cetohexazin Symptome von Depression und anderen Stimmungsstörungen lindern .

Analyse Chemischer Reaktionen

Types of Reactions

Cetohexazine undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions vary but often involve catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Cetohexazine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other pyridazone derivatives.

Biology: Studies have explored its effects on neurotransmitter systems, particularly serotonin and dopamine.

Medicine: Its antidepressant properties make it a candidate for treating mood disorders.

Industry: It is used in the development of pharmaceuticals and as a research tool in neuropharmacology.

Wirkmechanismus

Cetohexazine exerts its effects primarily through its interaction with serotonergic and dopaminergic pathways. It acts as a modulator of serotonin and dopamine receptors, which are crucial for mood regulation. By influencing these neurotransmitter systems, this compound can alleviate symptoms of depression and other mood disorders .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyridazon-Derivate: Andere Verbindungen in dieser Klasse sind 4,6-Dimethyl-3(2H)-pyridazinon und 4,6-Dimethyl-2,3-dihydropyridazin-3-on.

Antidepressiva: Ähnliche Antidepressiva sind Fluoxetin und Sertralin, die ebenfalls serotonerge Bahnen angreifen.

Einzigartigkeit

Cetohexazin ist einzigartig durch seine doppelte Wirkung auf sowohl Serotonin- als auch Dopaminsysteme, im Gegensatz zu vielen traditionellen Antidepressiva, die hauptsächlich Serotonin angreifen. Dieser doppelte Mechanismus kann Vorteile bei der Behandlung bestimmter Arten von Depressionen bieten, bei denen beide Neurotransmittersysteme beteiligt sind.

Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, zu fragen!

Biologische Aktivität

Cetohexazine is a compound of significant interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

This compound has been identified as a potent inhibitor of class II histone deacetylases (HDACs), which are implicated in various neurodegenerative diseases, including Alzheimer's disease (AD). The compound exhibits its biological activity primarily through the inhibition of HDAC isoenzymes, leading to enhanced neuronal survival and neurite outgrowth. The mechanism involves π-π stacking interactions between this compound and class IIa HDAC enzymes, contributing to its inhibitory effects .

Structure-Activity Relationship (SAR)

Research has shown that the biological activity of this compound is closely related to its structural modifications. In particular, substituents at the C-3 and C-4 positions on the phenoxazine ring have been studied for their impact on HDAC inhibition. Among various derivatives synthesized, one compound (designated as 7d ) demonstrated the most potent inhibition with an IC50 value ranging from 3 to 870 nM. Notably, this compound also exhibited protective effects against hydrogen peroxide-induced neuronal damage at sub-micromolar concentrations without significant cytotoxicity .

Biological Activity Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | HDAC Inhibition IC50 (nM) | Neuronal Protection | Cytotoxicity |

|---|---|---|---|

| 7d | 3 - 870 | Yes | Low |

| Other Derivatives | Variable | No | Variable |

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound:

- Neuroprotective Effects : In vitro studies demonstrated that this compound derivatives could protect neuronal cells from oxidative stress induced by hydrogen peroxide. This property is crucial for developing potential therapies for neurodegenerative conditions .

- Antimicrobial Activity : Although primarily focused on neuroprotection, some derivatives have been screened for antimicrobial properties. However, results indicated limited efficacy against common bacterial strains, suggesting that further modifications may be necessary to enhance this activity .

- Anticancer Potential : Preliminary evaluations have indicated that certain derivatives may exhibit cytotoxic effects on cancer cell lines, particularly in breast cancer models (MCF-7 and MDA-MB-231). These findings warrant further exploration into the anticancer potential of this compound .

Eigenschaften

IUPAC Name |

3,5-dimethyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-3-5(2)7-8-6(4)9/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRPJXHUPKXCTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220350 | |

| Record name | Cetohexazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7007-92-3 | |

| Record name | Cetohexazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007007923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetohexazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethyl-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETOHEXAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS7PP85V4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.